1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis
Description
1-{2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis is a stereochemically defined compound featuring a pyridine core substituted with a cis-configured 2,6-dimethylmorpholine moiety and a methanamine group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. The cis-(2R,6S) configuration of the morpholine ring is critical for its spatial orientation, which may influence receptor binding and metabolic pathways .
Properties
Molecular Formula |
C12H21Cl2N3O |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12;;/h3-5,9-10H,6-8,13H2,1-2H3;2*1H/t9-,10+;; |
InChI Key |
PYQGLPNUPWMASK-BUQWBUBUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the morpholine ring, followed by the introduction of the pyridine ring. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified pharmacological activities.
Scientific Research Applications
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis exerts its effects involves:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, potentially altering the release and uptake of neurotransmitters like dopamine and serotonin.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related molecules from recent patents and synthetic studies:
Table 1: Structural and Functional Comparison
Key Differences in Structural Features
- Core Heterocycle: The target compound’s pyridine core contrasts with thieno[3,2-d]pyrimidine () or simpler morpholine derivatives (). Pyridine-based structures often exhibit improved solubility and CNS penetration compared to bulkier heterocycles .
- Substituent Effects : The cis-2,6-dimethylmorpholine group in the target compound may confer steric hindrance, reducing off-target interactions, whereas the methanesulfonyl-piperazine in ’s compound introduces polar functionality that could enhance kinase binding .
- Salt Form : The dihydrochloride salt (target) versus hydrochloride () or free base () impacts solubility and crystallinity. Dihydrochloride salts generally offer superior aqueous solubility for in vivo applications .
Biological Activity
The compound 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride, cis is a morpholine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
The compound is characterized by the following structural features:
- Molecular Formula: C13H19N2·2HCl
- Molecular Weight: 251.30 g/mol
- Key Functional Groups: Morpholine and pyridine moieties
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.30 g/mol |
| LogP | 0.6138 |
| PSA (Polar Surface Area) | 24.06 Ų |
-
Acetylcholinesterase Inhibition:
The compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, potentially benefiting cognitive functions in neurodegenerative conditions like Alzheimer's disease . -
Neuroprotective Effects:
Studies indicate that the compound may exert neuroprotective effects by modulating pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases . -
Antimicrobial Activity:
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .
In Vitro Studies
Research has demonstrated that the compound exhibits significant AChE inhibitory activity in vitro, with IC50 values indicating its potency compared to standard AChE inhibitors .
In Vivo Studies
In animal models, administration of the compound has resulted in improved cognitive performance in memory tasks, suggesting its potential as a therapeutic agent for cognitive disorders. The mechanisms involved include increased levels of acetylcholine in the synaptic cleft due to AChE inhibition .
Case Studies
-
Alzheimer's Disease Model:
In a study involving transgenic mice modeling Alzheimer's disease, treatment with the compound led to a marked reduction in amyloid-beta plaques and improved behavioral outcomes in memory tests . -
Antimicrobial Efficacy:
A clinical trial assessing the antimicrobial activity of the compound against various pathogens revealed significant efficacy against Gram-positive bacteria, highlighting its potential as an antibiotic agent .
Q & A
Q. Q1: What are the established synthetic routes for this compound, and how can reaction conditions (e.g., solvent, base) influence yield and stereochemical purity?
A: The core structure is synthesized via nucleophilic substitution between 2,6-dimethylmorpholine and a pyridine derivative. Key steps include:
- Base selection : Sodium hydride or potassium carbonate in polar aprotic solvents (DMF, THF) facilitates deprotonation and nucleophilic attack .
- Stereochemical control : The (2R,6S) configuration requires chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials. Evidence from analogous morpholine derivatives highlights the need for rigorous monitoring via circular dichroism (CD) or X-ray crystallography .
- Purification : Recrystallization in ethanol/water mixtures removes diastereomeric impurities, achieving >95% enantiomeric excess .
Advanced Synthesis Challenges
Q. Q2: How can researchers mitigate competing side reactions (e.g., N-oxide formation) during synthesis?
A: Side reactions like pyridine N-oxidation are minimized by:
- Reaction atmosphere : Conducting reactions under inert gas (N₂/Ar) to avoid oxygen-mediated oxidation .
- Temperature control : Maintaining temperatures below 60°C to prevent thermal degradation .
- Post-reduction steps : Treating crude products with mild reducing agents (e.g., NaBH₄) to revert N-oxides to the parent amine .
Structural Confirmation
Q. Q3: What analytical techniques are critical for confirming the cis configuration and dihydrochloride salt formation?
A:
- NMR spectroscopy : ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants and NOE correlations. For example, the cis morpholine protons exhibit distinct splitting patterns at δ 3.2–3.8 ppm .
- X-ray crystallography : Resolves absolute stereochemistry and confirms salt formation (HCl counterions visible in the lattice) .
- Elemental analysis : Validates stoichiometry of the dihydrochloride salt (C:H:N:Cl ratio) .
Biological Activity Profiling
Q. Q4: How does the compound’s bioactivity compare to structurally related morpholine derivatives?
A: Comparative data from analogous compounds suggest:
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target compound (cis) | 0.8–1.2 | 4–8 |
| 4-(4-Pyridyl)morpholine | >10 | 16–32 |
| 2,6-Dimethylmorpholine | Inactive | Inactive |
| The enhanced activity of the target compound is attributed to its optimized lipophilicity and stereospecific target binding . |
Data Contradiction Analysis
Q. Q5: How should researchers address discrepancies in reported biological activity across studies?
A: Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Purity thresholds : Ensure >98% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to exclude inactive impurities .
- Solvent effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
Degradation Pathways
Q. Q6: What degradation products form under accelerated stability testing, and how are they characterized?
A: Under acidic (pH 3) or thermal stress (40°C):
- Primary degradation : Hydrolysis of the morpholine ring generates 2,6-dimethylpiperazine and pyridine-4-carboxaldehyde, identified via LC-MS/MS .
- Mitigation : Lyophilized storage at –20°C in amber vials reduces degradation rates by >90% .
Computational Modeling
Q. Q7: Which computational methods predict binding affinities for this compound’s stereoisomers?
A:
- Docking studies : Use Schrödinger Suite with homology-modeled targets (e.g., kinase domains) to prioritize cis over trans isomers due to steric complementarity .
- MD simulations : Confirm stable binding poses over 100 ns trajectories, correlating with experimental IC₅₀ values .
Scale-Up Challenges
Q. Q8: What are critical considerations for scaling synthesis from mg to gram quantities?
A:
- Solvent volume reduction : Switch from batch to flow chemistry (residence time <30 min) to improve throughput .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching in cross-coupling steps .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
